Cas no 1806009-15-3 (Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate)
Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate
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- Inchi: 1S/C11H11F4NO4/c1-3-19-10(17)8-7(18-2)5-16-6(4-12)9(8)20-11(13,14)15/h5H,3-4H2,1-2H3
- InChI Key: DEXMZIYZRSZIIV-UHFFFAOYSA-N
- SMILES: FCC1C(=C(C(=O)OCC)C(=CN=1)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 326
- XLogP3: 2.4
- Topological Polar Surface Area: 57.6
Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085575-1g |
Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate |
1806009-15-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate
Ethyl 2-(Fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806009-15-3)
Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806009-15-3) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorinated and methoxy-substituted pyridine core, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate is composed of a pyridine ring with a fluoromethyl group at the 2-position, a methoxy group at the 5-position, and a trifluoromethoxy group at the 3-position. The ethyl ester moiety at the 4-position further enhances its chemical stability and solubility properties, making it suitable for both in vitro and in vivo studies.
Recent studies have highlighted the potential of Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent anti-inflammatory properties, which are attributed to its ability to inhibit key enzymes involved in the inflammatory response pathway. This makes it a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate has also shown promise as an antiviral agent. Studies conducted by the National Institutes of Health (NIH) have indicated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve the disruption of viral RNA synthesis, thereby preventing the virus from replicating within host cells.
The pharmacokinetic properties of Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate have been extensively studied to ensure its suitability for therapeutic use. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and has a moderate half-life, allowing for sustained therapeutic effects with minimal dosing frequency.
In terms of safety, preclinical studies have demonstrated that Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate has a low toxicity profile. Animal models have shown no significant adverse effects at therapeutic doses, suggesting that it is well-tolerated and safe for further clinical evaluation. These findings are crucial for advancing the compound into human clinical trials.
The synthetic route to produce Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate has been optimized to ensure high yield and purity. The process involves several key steps, including the formation of the fluorinated pyridine core, introduction of the methoxy and trifluoromethoxy substituents, and final esterification to form the ethyl ester. This robust synthetic protocol allows for large-scale production, making it feasible for industrial applications.
In conclusion, Ethyl 2-(fluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806009-15-3) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure confers multiple biological activities, including anti-inflammatory and antiviral properties, making it a promising candidate for drug development. Ongoing research continues to explore its full potential, with the goal of translating these findings into effective therapeutic solutions for various diseases.
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